N'-(3,5-dichloro-2-hydroxybenzylidene)[1,1'-biphenyl]-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3,5-dichloro-2-hydroxybenzylidene)-4-biphenylcarbohydrazide is a hydrazone derivative known for its significant role in coordination chemistry and its potential applications in various fields such as medicinal chemistry, material science, and catalysis. This compound is characterized by the presence of a hydrazone linkage, which is formed by the condensation of an aldehyde or ketone with a hydrazide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dichloro-2-hydroxybenzylidene)-4-biphenylcarbohydrazide typically involves the condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and 4-biphenylcarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-(3,5-dichloro-2-hydroxybenzylidene)-4-biphenylcarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-dichloro-2-hydroxybenzylidene)-4-biphenylcarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro groups.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Medicine: Potential use in drug development for its biological activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N’-(3,5-dichloro-2-hydroxybenzylidene)-4-biphenylcarbohydrazide involves its ability to form stable complexes with metal ions. The hydrazone linkage and the hydroxyl group provide coordination sites for metal ions, leading to the formation of metal-ligand complexes. These complexes can exhibit various biological and catalytic activities by interacting with molecular targets and pathways involved in oxidative stress, enzyme inhibition, and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
N’-(3-bromo-5-chloro-2-hydroxybenzylidene)-4-chlorobenzohydrazide: Similar structure with a bromine substituent instead of chlorine.
N’-(3,5-difluoro-2-hydroxybenzylidene)-4-methylbenzohydrazide: Contains fluorine substituents and a methyl group.
Uniqueness
N’-(3,5-dichloro-2-hydroxybenzylidene)-4-biphenylcarbohydrazide is unique due to its specific substitution pattern, which influences its reactivity and coordination properties. The presence of both chloro and hydroxyl groups enhances its ability to form stable metal complexes and participate in various chemical reactions, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C20H14Cl2N2O2 |
---|---|
Molecular Weight |
385.2g/mol |
IUPAC Name |
N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-phenylbenzamide |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-17-10-16(19(25)18(22)11-17)12-23-24-20(26)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12,25H,(H,24,26)/b23-12+ |
InChI Key |
VHPMWIBFQVULRZ-FSJBWODESA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=C(C(=CC(=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.